Antagonism of G protein-coupled receptors (GPCRs): Several papers discuss the development of indole derivatives as antagonists for various GPCRs, such as the vasopressin V1b receptor [, ], the CB1 cannabinoid receptor [], the dopamine D3 receptor [], and the histamine H4 receptor []. Given the structural similarities, this compound could be investigated for its potential to interact with these or other GPCRs.
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B): One paper highlights the potential of pyrazole scaffolds as PTP1B inhibitors for diabetes treatment []. Although the compound has an indole core, it's conceivable that the carboxamide moiety could provide some degree of PTP1B inhibitory activity, which warrants further investigation.
Inhibition of Dynamin 2: Another paper discusses dynamin 2 inhibitors for treating centronuclear myopathies []. Although the specific compound is not mentioned, it's worth exploring whether indole carboxamides with similar structures could have potential in this area.
Compound Description: (2S,4R)-1-[5-Chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidinecarboxamide (SSR149415) is a potent, selective, and orally active vasopressin V1b receptor antagonist. [] It exhibits nanomolar affinity for animal and human V1b receptors and significantly lower affinity for rat and human V1a, V2, and oxytocin receptors. [] SSR149415 has demonstrated efficacy in inhibiting arginine vasopressin (AVP)-induced corticotropin release in conscious rats and displayed anxiolytic-like activity in mice. []
Relevance: SSR149415 shares a similar indole core structure with 1-benzyl-N-[4-chloro-3-(trifluoromethyl)phenyl]-2,3-dimethyl-1H-indole-5-carboxamide. Both compounds feature a substituted phenyl ring attached to the nitrogen atom of the indole carboxamide moiety. [] The key difference lies in the substituents on the indole core and the phenyl ring, as well as the presence of a pyrrolidinecarboxamide group in SSR149415. []
Compound Description: (2S)1-[(2R,3S)-(5-Chloro-3-(2-chlorophenyl)-1-(3,4-dimethoxybenzenesulfonyl)-3-hydroxy-2,3-dihydro-1H-indole-2-carbonyl)pyrrolidine-2-carboxamide] (SR49059) acts as a potent vasopressin receptor antagonist, specifically targeting the V1a subtype. [] It effectively inhibits [3H]AVP binding to the cloned mouse V1a receptor, demonstrating a Ki value of 27 nM. [] In contrast to SSR149415, SR49059 does not significantly affect AVP-induced insulin release from pancreatic islet cells. []
Compound Description: 1-[1-[4-(3-Acetylaminopropoxy)benzoyl]-4-piperidyl]-3,4-dihydro-2(1H)-quinolinone (OPC-21268) is another vasopressin receptor antagonist with strong selectivity for the V1a subtype. [] It displays potent inhibition of [3H]AVP binding to the cloned mouse V1a receptor, exhibiting a Ki value of 510 nM. [] Similar to SR49059, OPC-21268 does not significantly impact AVP-stimulated insulin release from pancreatic islet cells. []
Relevance: Although OPC-21268 lacks the indole core found in 1-benzyl-N-[4-chloro-3-(trifluoromethyl)phenyl]-2,3-dimethyl-1H-indole-5-carboxamide, its classification as a vasopressin receptor antagonist, along with SR49059 and SSR149415, highlights its relevance within this group of compounds. [] All three antagonists, despite structural differences, demonstrate activity against specific vasopressin receptor subtypes. []
Compound Description: 8-(1-(3-(Trifluoromethyl)benzyl)-1H-pyrazol-4-yl)-1,3-dimethylxanthine (Compound 60) exhibits high affinity for the A2B adenosine receptor (AdoR) with a Ki of 1 nM. [] Importantly, it demonstrates high selectivity for the A2B AdoR, being 990-, 690-, and 1,000-fold selective over the human A1, A2A, and A3 AdoRs, respectively. [] These properties make it a potentially valuable therapeutic agent for conditions like asthma, where A2B AdoR-mediated pathways contribute to bronchial hyperresponsiveness. []
Relevance: Though structurally distinct from 1-benzyl-N-[4-chloro-3-(trifluoromethyl)phenyl]-2,3-dimethyl-1H-indole-5-carboxamide, Compound 60 shares the presence of a trifluoromethyl-substituted benzyl group. [] This common structural element highlights a potential point of interest in designing compounds with desired biological activities. []
Compound Description: 5-Chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-ylphenyl)ethyl]amide (Org27569) is a small-molecule allosteric modulator of the CB1 cannabinoid receptor (CB1R). [] It exhibits biased allosteric effects by selectively blocking cAMP inhibition mediated by various cannabinoid ligands while having minimal impact on ERK1/2 phosphorylation induced by some of these ligands. [] Furthermore, Org27569 demonstrates negative binding cooperativity with the CB1R antagonist [3H]SR141716A but has minimal effects on the binding of cannabinoid agonists. []
Relevance: Both Org27569 and 1-benzyl-N-[4-chloro-3-(trifluoromethyl)phenyl]-2,3-dimethyl-1H-indole-5-carboxamide possess an indole-2-carboxamide core. [] The shared core structure, despite differences in substituents, suggests a potential connection in their pharmacological activity. []
Compound Description: N-(Piperidin-1-yl)-1-(2,4-dichlorophenyl)-5-(4-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide ([3H]SR141716A) is a CB1-selective antagonist. [] Studies in rhesus monkeys demonstrated its ability to surmountably antagonize the discriminative stimulus effects of various cannabinoid agonists, including Δ9-tetrahydrocannabinol (Δ9-THC) and CP 55940. [] Schild analysis suggests a simple, competitive interaction between [3H]SR141716A and these agonists. []
Relevance: Although structurally different from 1-benzyl-N-[4-chloro-3-(trifluoromethyl)phenyl]-2,3-dimethyl-1H-indole-5-carboxamide, [3H]SR141716A falls within the same category of CB1 receptor modulators as Org27569, albeit acting as an antagonist rather than an allosteric modulator. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.